
3-溴-8-氯-1,5-萘啶
概述
描述
3-Bromo-8-chloro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-8-chloro-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-8-chloro-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
3-溴-8-氯-1,5-萘啶:全面分析
合成和化学反应性: 3-溴-8-氯-1,5-萘啶属于1,5-萘啶类,以其在各种化学反应中的反应活性而闻名。 它们可以进行交叉偶联反应,作为合成N-烷基取代衍生物的中间体,并参与金属配合物的形成 .
药物化学和药物设计: 稠合的1,5-萘啶在药物化学中具有重要意义,因为它们具有广泛的生物活性。 萘啶核心上的溴和氯取代基可能在药物设计中被利用,以靶向特定的生物受体或酶 .
生物活性: 1,5-萘啶的结构单元与各种生物活性相关。虽然关于3-溴-8-氯-1,5-萘啶的具体数据可能不容易获得,但其类似物已被研究用于其作为治疗剂的潜力。
材料科学应用: 萘啶的电子特性使其成为材料科学中使用的候选者,特别是在有机半导体或光伏材料的开发中。
分析化学: 作为一种具有独特取代基的化合物,3-溴-8-氯-1,5-萘啶可用作分析方法(如核磁共振波谱)中的标准品或参考化合物 .
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用机制
Target of Action
1,5-naphthyridines, the class of compounds to which it belongs, are known to exhibit a variety of biological activities
Mode of Action
1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents . They can undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .
Biochemical Pathways
Given the reactivity of 1,5-naphthyridines, it can be inferred that this compound may interact with various biochemical pathways, leading to downstream effects .
Result of Action
Given the biological activities exhibited by 1,5-naphthyridines, it can be inferred that this compound may have significant molecular and cellular effects .
生化分析
Biochemical Properties
3-Bromo-8-chloro-1,5-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to form complexes with metal ions, which can influence its reactivity and interaction with biological targets . For instance, 3-Bromo-8-chloro-1,5-naphthyridine can act as a ligand, binding to metal ions and forming stable complexes that can modulate the activity of metalloenzymes. Additionally, this compound may interact with nucleophilic and electrophilic reagents, leading to modifications in its chemical structure and reactivity .
Cellular Effects
The effects of 3-Bromo-8-chloro-1,5-naphthyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-8-chloro-1,5-naphthyridine can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. By altering the phosphorylation status of key signaling proteins, this compound can impact cellular responses to external stimuli. Furthermore, 3-Bromo-8-chloro-1,5-naphthyridine has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromo-8-chloro-1,5-naphthyridine exerts its effects through various binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. For instance, 3-Bromo-8-chloro-1,5-naphthyridine may inhibit the activity of certain kinases by competing with ATP for binding to the active site, leading to a decrease in kinase-mediated phosphorylation events. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-8-chloro-1,5-naphthyridine in laboratory settings are important factors that influence its long-term effects on cellular function. This compound is generally stable when stored under dry conditions at room temperature . Its stability may be affected by factors such as light, temperature, and pH. In in vitro studies, 3-Bromo-8-chloro-1,5-naphthyridine has been shown to maintain its biological activity over extended periods, although some degradation may occur over time. In in vivo studies, the long-term effects of this compound on cellular function are influenced by its metabolic stability and the rate of its degradation in biological systems .
Dosage Effects in Animal Models
The effects of 3-Bromo-8-chloro-1,5-naphthyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression. At higher doses, 3-Bromo-8-chloro-1,5-naphthyridine may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s biological activity changes significantly at specific dosage levels. It is important to carefully determine the optimal dosage to achieve the desired biological effects while minimizing potential toxicity .
Metabolic Pathways
3-Bromo-8-chloro-1,5-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which can alter its chemical structure and biological activity. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 3-Bromo-8-chloro-1,5-naphthyridine, leading to the formation of metabolites that may have different biological properties compared to the parent compound .
Transport and Distribution
The transport and distribution of 3-Bromo-8-chloro-1,5-naphthyridine within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, 3-Bromo-8-chloro-1,5-naphthyridine can bind to plasma proteins, affecting its distribution and bioavailability in different tissues. The localization and accumulation of this compound within specific cellular compartments can impact its biological activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 3-Bromo-8-chloro-1,5-naphthyridine is an important determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3-Bromo-8-chloro-1,5-naphthyridine may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and cellular metabolism. The subcellular localization of 3-Bromo-8-chloro-1,5-naphthyridine is critical for understanding its mechanism of action and biological effects .
属性
IUPAC Name |
3-bromo-8-chloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJMLNKELECHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541368 | |
| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97267-61-3 | |
| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97267-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-bromo-8-chloro-1,5-naphthyridine in the context of antimalarial research?
A1: 3-Bromo-8-chloro-1,5-naphthyridine serves as a crucial starting material for synthesizing a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines. [] This specific chemical modification, replacing the 8-chloro substituent with various amines, led to the development of compounds exhibiting significant antimalarial activity against Plasmodium vinckei vinckei in mice. [] This suggests that the 1,5-naphthyridine scaffold, particularly with bromine at the 7-position, holds promise for developing new antimalarial agents.
Q2: Can you elaborate on the structure-activity relationship (SAR) insights gained from modifying 3-bromo-8-chloro-1,5-naphthyridine?
A2: While the abstract doesn't delve into specific SAR details, it highlights that incorporating various amine substituents at the 4-position of the 7-bromo-1,5-naphthyridine core yielded compounds with varying degrees of antimalarial activity. [] This finding underscores the importance of the amine substituent's nature in influencing the compound's interaction with its biological target and its overall efficacy. Further research exploring different amine groups and their physicochemical properties could optimize the antimalarial potency within this compound series.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
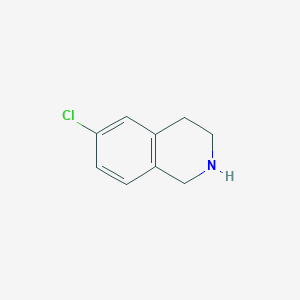
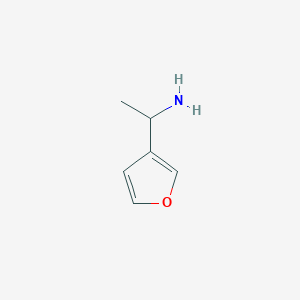

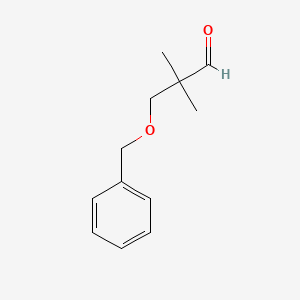
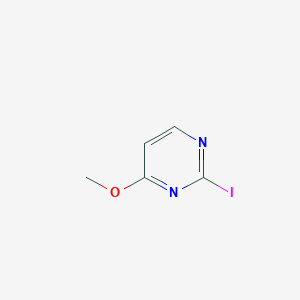
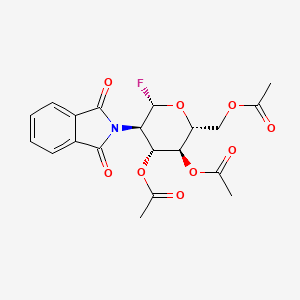
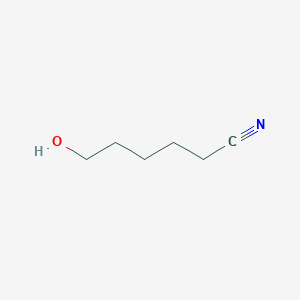


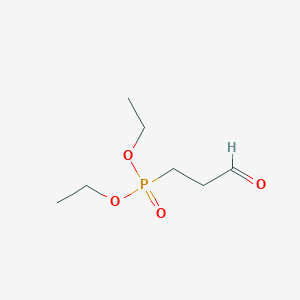

![1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)
![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)

